molecular formula C14H24N4O2 B036029 2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] CAS No. 129136-92-1

2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]

Cat. No. B036029
CAS RN: 129136-92-1
M. Wt: 280.37 g/mol
InChI Key: LYPGJGCIPQYQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a water-soluble, free-radical initiator that is commonly used in polymerization reactions. This compound is also known as AIBN and is used as a crosslinking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' involves its ability to generate free radicals when heated. These free radicals initiate the polymerization reaction by reacting with monomers and initiating the growth of polymer chains.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]'. However, it has been reported to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' as a free-radical initiator is its high thermal stability. This allows for the initiation of polymerization reactions at high temperatures, which can lead to faster reaction rates. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' in scientific research. One potential application is in the synthesis of new polymers for use in drug delivery systems. Another potential application is in the development of new materials for tissue engineering. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Scientific Research Applications

'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is widely used in scientific research as a free-radical initiator. It is used in the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. This compound is also used in the synthesis of polymers for biomedical applications such as drug delivery systems and tissue engineering.

properties

CAS RN

129136-92-1

Product Name

2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

2-methyl-2-[[2-methyl-1-oxo-1-(prop-2-enylamino)propan-2-yl]diazenyl]-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H24N4O2/c1-7-9-15-11(19)13(3,4)17-18-14(5,6)12(20)16-10-8-2/h7-8H,1-2,9-10H2,3-6H3,(H,15,19)(H,16,20)

InChI Key

LYPGJGCIPQYQBW-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C

Canonical SMILES

CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C

Pictograms

Flammable; Irritant

synonyms

2,2'-AZOBIS[N-(2-PROPENYL)-2-METHYLPROPIONAMIDE]; VF-096

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 2,2'-azobis(2-methylpropionate) in an amount of 41.9 g, 48 ml of methanol, and 43 g of a 28% CH3ONa methanol solution were mixed and stirred for dissolution, followed by dropwise addition of 25 g of allylamine to react at 19° to 21° C. for 20 hours.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
CH3ONa methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

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